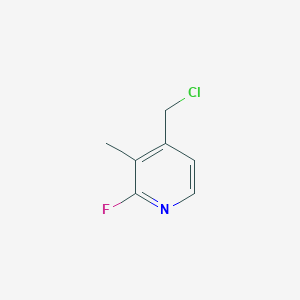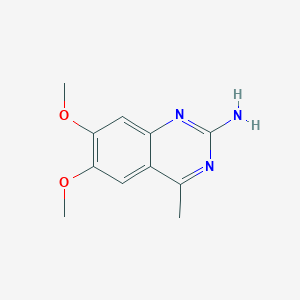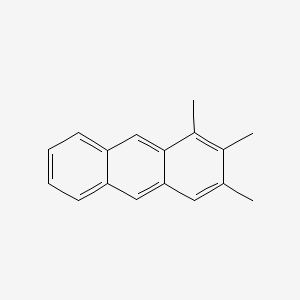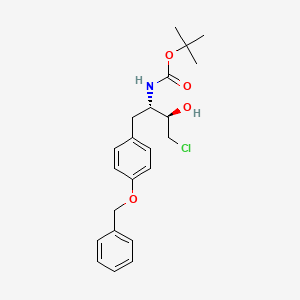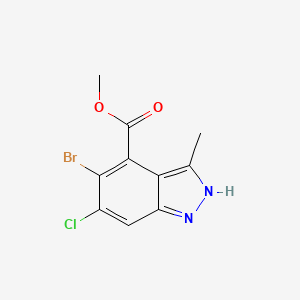
Methyl5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a transition metal-catalyzed reaction.
Introduction of Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. Bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, while chlorination can be done using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives, including their interactions with various biological targets.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has similar substitution patterns and exhibits anticancer and antiangiogenic activities.
Indole-3-acetic acid: Although structurally different, it shares the indole core and is known for its biological activities as a plant hormone.
Uniqueness
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H8BrClN2O2 |
|---|---|
Peso molecular |
303.54 g/mol |
Nombre IUPAC |
methyl 5-bromo-6-chloro-3-methyl-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-4-7-6(14-13-4)3-5(12)9(11)8(7)10(15)16-2/h3H,1-2H3,(H,13,14) |
Clave InChI |
WLIKGUHRTRUKNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C=C(C(=C2C(=O)OC)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)




![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
